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Compound of Interest

Compound Name: Dimethyl octadecanedioate

Cat. No.: B074464

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Dimethyl
octadecanedioate (CAS 1472-93-1), a long-chain aliphatic diester. The information presented
herein is crucial for the characterization and quality control of this compound in research and
development settings. This document covers Nuclear Magnetic Resonance (NMR), Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS) data, along with detailed experimental
protocols and workflow visualizations.

Spectral Data Summary

The following tables summarize the key spectral data for Dimethyl octadecanedioate. Due to
the limited availability of public experimental NMR and IR spectra, predicted NMR data and
typical IR absorption bands for similar long-chain esters are provided. The mass spectrometry
data is derived from experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted values. Experimental conditions, such as solvent
and spectrometer frequency, can influence actual chemical shifts.

Table 1: Predicted *H NMR Spectral Data for Dimethyl Octadecanedioate
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Chemical Shift (ppm) Multiplicity Assighment
~3.67 Singlet -OCHs (Methyl ester)
] -CHz2-C=0 (Methylene alpha to

~2.30 Triplet

carbonyl)

] -CH2-CH2-C=0 (Methylene

~1.62 Multiplet

beta to carbonyl)
~1.25 Multiplet -(CH2)12- (Methylene chain)

Table 2: Predicted 13C NMR Spectral Data for Dimethyl Octadecanedioate

Chemical Shift (ppm)

Assignment

~174.3 C=0 (Ester carbonyl)

~51.4 -OCHs (Methyl ester)

~34.1 -CH2-C=0 (Methylene alpha to carbonyl)
~29.7 - ~29.1 -(CH2)12- (Methylene chain)

~24.9 -CH2-CH2-C=0 (Methylene beta to carbonyl)

Infrared (IR) Spectroscopy

Table 3: Typical IR Absorption Bands for Dimethyl Octadecanedioate

Wavenumber (cm~?) Intensity Assignment

2920 - 2850 Strong C-H stretch (alkane)

1750 - 1735 Strong C=0 stretch (ester carbonyl)[1]
1470 - 1450 Medium C-H bend (alkane)

1300 - 1000 Strong C-O stretch (ester)[1]

Mass Spectrometry (MS)
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The following data are based on the electron ionization (EI) mass spectrum of Dimethyl
octadecanedioate.

Table 4: Key Mass Spectrometry Data for Dimethyl Octadecanedioate

m/z Relative Intensity Proposed Fragment

342 Low [M]* (Molecular lon)

311 Moderate [M - OCHs]*

201 Moderate [CH3OC(O)(CH2)7CH=CH]*

143 Moderate [CH3OC(O)(CH2)4]*

98 High [CeH1002]*

87 High [CH30C(O)CH2CHz]*

24 Base Peak [CH3OC(O)Hz]* (McLafferty
rearrangement)

55 High [CaH7]*

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectral data
presented above. These protocols are based on standard laboratory practices for the analysis
of long-chain esters.

NMR Spectroscopy

e Sample Preparation:

o Weigh approximately 10-20 mg of Dimethyl octadecanedioate for *H NMR and 50-100
mg for 13C NMR.

o Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCI3) in a
clean, dry NMR tube.
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o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

e Instrument Parameters (*H NMR):
o Spectrometer: 400 MHz or higher field strength NMR spectrometer.
o Pulse Sequence: Standard single-pulse sequence.
o Acquisition Time: 2-4 seconds.
o Relaxation Delay: 1-5 seconds.
o Number of Scans: 8-16 scans.
o Temperature: 298 K.
e Instrument Parameters (33C NMR):
o Spectrometer: 100 MHz or higher 13C frequency NMR spectrometer.
o Pulse Sequence: Proton-decoupled single-pulse sequence.
o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.
o Number of Scans: 1024 or more scans, depending on sample concentration.
o Temperature: 298 K.
» Data Processing:
o Apply a Fourier transform to the acquired Free Induction Decay (FID).
o Phase correct the resulting spectrum.

o Perform baseline correction.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

o Integrate the peaks in the *H NMR spectrum.

IR Spectroscopy

o Sample Preparation (Thin Film Method for Solids):

o Place a few milligrams of solid Dimethyl octadecanedioate onto a clean, dry IR-
transparent salt plate (e.g., KBr or NaCl).

o Gently heat the plate to melt the solid, or dissolve the solid in a small amount of a volatile
solvent (e.g., chloroform) and deposit the solution onto the plate, allowing the solvent to
evaporate.

o Place a second salt plate on top of the first to create a thin, uniform film of the sample.
e Instrument Parameters (FTIR):

o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

[e]

Scan Range: 4000 - 400 cm™2.

Resolution: 4 cm~—1.

o

[¢]

Number of Scans: 16-32 scans.

o

Background: Acquire a background spectrum of the clean, empty sample compartment
prior to running the sample.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to generate the final transmittance or absorbance spectrum.

o Identify and label the major absorption peaks.

Mass Spectrometry (GC-MS)
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e Sample Preparation:

[e]

Prepare a dilute solution of Dimethyl octadecanedioate (e.g., 1 mg/mL) in a volatile
organic solvent such as hexane or ethyl acetate.

e Instrument Parameters (Gas Chromatography):

GC System: Gas chromatograph equipped with a capillary column suitable for FAME
analysis (e.g., a polar stationary phase like polyethylene glycol or a non-polar phase like
5% phenyl-methylpolysiloxane).

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program:

= Initial temperature: 100 °C, hold for 1 minute.

» Ramp: Increase to 280 °C at a rate of 10 °C/min.

= Final hold: Hold at 280 °C for 5-10 minutes.

Injection Volume: 1 pL.

Split Ratio: 20:1 or as appropriate for the sample concentration.

e Instrument Parameters (Mass Spectrometry):

[¢]

[e]

[e]

o

[¢]

MS System: Quadrupole or ion trap mass spectrometer.

lonization Mode: Electron lonization (EI).

lonization Energy: 70 eV.

Mass Range: m/z 40-500.

Source Temperature: 230 °C.
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o Transfer Line Temperature: 280 °C.

o Data Processing:

o The software will generate a total ion chromatogram (TIC) and a mass spectrum for the
peak corresponding to Dimethyl octadecanedioate.

o ldentify the molecular ion peak and major fragment ions.
o Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Visualizations

The following diagrams illustrate the general workflow for spectral data acquisition and a
proposed fragmentation pathway for Dimethyl octadecanedioate in mass spectrometry.

4 Sample Preparation )

Dimethyl Octadecanedioate Sample

Dissolve in Dilute in

Deuterated Solvent (NMR) Volatile Solvent (MS) WIRIHEEER S 117 (Hl (1)

NMR Spectrometer FTIR Spectrometer

¢ Data Acquisition SiProcessing ¢
1H & 13C NMR Spectra Mass Spectrum IR Spectrum
(Chemical Shifts, Multiplicities) (m/z Values, Intensities) (Absorption Bands)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b074464?utm_src=pdf-body
https://www.benchchem.com/product/b074464?utm_src=pdf-body
https://www.benchchem.com/product/b074464?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: General experimental workflow for the spectral analysis of Dimethyl
octadecanedioate.
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Caption: Proposed mass spectral fragmentation pathway for Dimethyl octadecanedioate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. orgchemboulder.com [orgchemboulder.com]

¢ To cite this document: BenchChem. [Spectral Analysis of Dimethyl Octadecanedioate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b074464?utm_src=pdf-body
https://www.benchchem.com/product/b074464?utm_src=pdf-body
https://www.benchchem.com/product/b074464?utm_src=pdf-body-img
https://www.benchchem.com/product/b074464?utm_src=pdf-body
https://www.benchchem.com/product/b074464?utm_src=pdf-custom-synthesis
https://orgchemboulder.com/Spectroscopy/irtutor/estersir.shtml
https://www.benchchem.com/product/b074464#spectral-data-for-dimethyl-octadecanedioate-nmr-ir-mass-spec
https://www.benchchem.com/product/b074464#spectral-data-for-dimethyl-octadecanedioate-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b074464+#spectral-data-for-dimethyl-
octadecanedioate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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